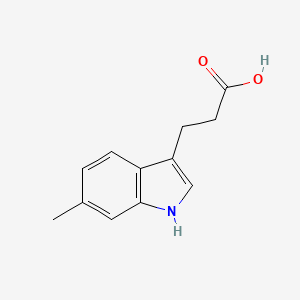
2,3,7-/2,3,8-Trimethyldibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7-/2,3,8-Trimethyldibenzothiophene is a sulfur-containing polycyclic aromatic hydrocarbon. It is a derivative of dibenzothiophene, where three methyl groups are substituted at the 2, 3, and 7 or 8 positions. This compound is of interest due to its presence in fossil fuels and its role in environmental and geochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-/2,3,8-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, separation and purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7-/2,3,8-Trimethyldibenzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3,7-/2,3,8-Trimethyldibenzothiophene has several scientific research applications:
Geochemical Studies: Used as a biomarker for oil maturity and depositional environment analysis.
Environmental Monitoring: Helps in assessing the presence and impact of sulfur-containing polycyclic aromatic hydrocarbons in the environment.
Catalysis Research: Investigated for its role in catalytic processes, particularly in hydrodesulfurization reactions.
Material Science: Explored for its potential in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3,7-/2,3,8-Trimethyldibenzothiophene in various applications involves its interaction with molecular targets and pathways. For instance, in hydrodesulfurization, the compound interacts with metal catalysts, facilitating the removal of sulfur atoms and conversion into hydrocarbons . In environmental contexts, its sorption behavior on sediments and soils is influenced by factors such as pH and organic matter content .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound without methyl substitutions.
Dimethyldibenzothiophene: Compounds with two methyl groups substituted at various positions.
Tetramethyldibenzothiophene: Compounds with four methyl groups substituted at various positions.
Uniqueness
2,3,7-/2,3,8-Trimethyldibenzothiophene is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it a valuable marker in geochemical studies and a subject of interest in environmental monitoring .
Propiedades
IUPAC Name |
2,3,7-trimethyldibenzothiophene;2,3,8-trimethyldibenzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H14S/c1-9-4-5-14-12(6-9)13-7-10(2)11(3)8-15(13)16-14;1-9-4-5-12-13-7-10(2)11(3)8-15(13)16-14(12)6-9/h2*4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNZRLFEMCADSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C2C=C(C(=C3)C)C.CC1=CC2=C(C=C1)C3=C(S2)C=C(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)






